1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a complex organic compound with a unique structure that includes an azetidine ring, a pyrimidine moiety, and a sulfamoyl group
Mechanism of Action
Target of Action
Many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been reported to show significant antitumor activity , suggesting that this compound may interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant antitumor activity , suggesting that this compound may have similar effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a nucleophilic substitution reaction, often using pyrimidine derivatives and suitable leaving groups.
Acetylation: The final step involves acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide: Unique due to its specific combination of functional groups.
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine moieties but lacking the azetidine ring or sulfamoyl group.
Uniqueness
This compound is unique due to its specific combination of an azetidine ring, a pyrimidine moiety, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-acetyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-11(22)21-9-12(10-21)15(23)19-13-3-5-14(6-4-13)26(24,25)20-16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3,(H,19,23)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSAUZAQKAZUTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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